

# binding affinity of ASP-1645 to P2Y12 receptor

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## Compound of Interest

Compound Name:	ASP-1645
CAS No.:	1347392-70-4
Cat. No.:	B1665296

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Topic: Binding Affinity and Pharmacodynamic Characterization of **ASP-1645** at the P2Y12 Receptor  
Content Type: In-Depth Technical Guide  
Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**ASP-1645** is a novel, reversible, direct-acting P2Y12 receptor antagonist developed to address the limitations of irreversible thienopyridines (e.g., clopidogrel, prasugrel). Unlike prodrugs requiring metabolic activation, **ASP-1645** is an active moiety characterized by rapid onset and offset of action. This guide provides a technical analysis of its binding affinity, the experimental frameworks for its validation, and its pharmacodynamic profile relative to standard-of-care agents.

## Molecular Mechanism & Binding Kinetics

### Structural Basis of Interaction

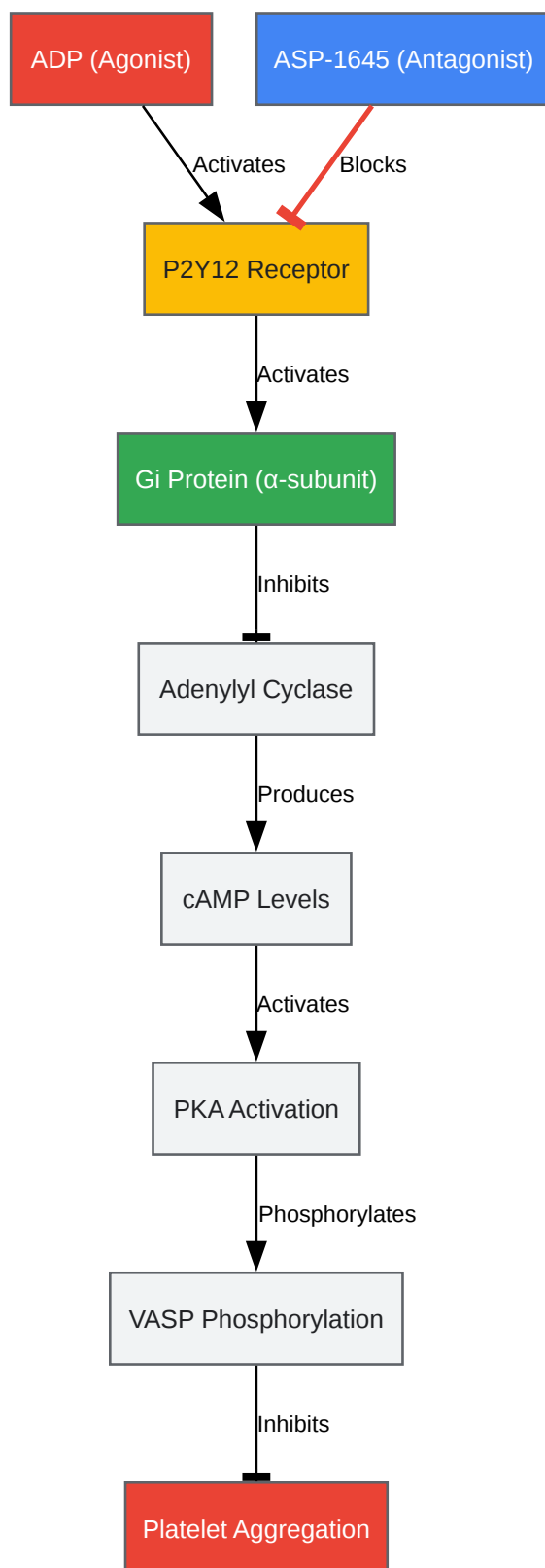
**ASP-1645** is chemically defined as (S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yloxy)propanoic acid.[1] Structurally, it belongs to the quinolone class of P2Y12 antagonists.

- Binding Mode: Non-covalent, reversible binding.
- Target Site: P2Y12 Receptor (G protein-coupled receptor, -coupled).
- Mechanism: It competes with Adenosine Diphosphate (ADP) for the orthosteric binding pocket, preventing the conformational change required for protein activation.

## Signaling Pathway Intervention

The P2Y12 receptor normally couples to the

protein, inhibiting adenylyl cyclase and lowering cAMP levels, which destabilizes VASP (Vasodilator-stimulated phosphoprotein) and promotes platelet aggregation. **ASP-1645** blocks this cascade, maintaining high cAMP levels.



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Figure 1: Mechanism of Action. **ASP-1645** prevents Gi-mediated inhibition of Adenylyl Cyclase, sustaining cAMP levels and inhibiting aggregation.

## Experimental Determination of Binding Affinity

To rigorously quantify the affinity (

) of **ASP-1645**, a self-validating dual-assay approach is required: Radioligand Binding (direct affinity) and Functional cAMP Quantification (potency).

### Protocol A: Radioligand Binding Assay (Gold Standard)

This protocol determines the equilibrium dissociation constant (

) using [3H]-2-MeSADP (a high-affinity P2Y12 agonist).

Workflow:

- Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human P2Y12 cDNA. Harvest and homogenize to isolate membranes.
- Competition Binding:
  - Incubate membrane aliquots (10-20 µg protein) with [3H]-2-MeSADP (~1 nM).
  - Add increasing concentrations of **ASP-1645** ( M to M).
  - Non-specific Binding Control: Include excess unlabeled 2-MeSADP (10 µM).
- Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.
- Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

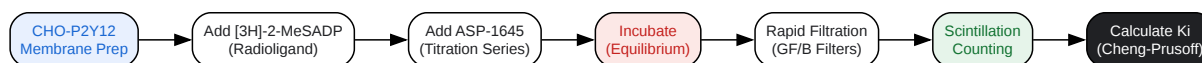
is its dissociation constant.

## Protocol B: Functional cAMP Assay

Since P2Y12 inhibition prevents the decrease of cAMP, this assay measures the recovery of cAMP levels in the presence of ADP.

Workflow:

- Induction: Stimulate CHO-P2Y12 cells with Forskolin (10  $\mu$ M) to elevate cAMP.
- Agonist Challenge: Add ADP (EC90 concentration) to suppress cAMP.
- Antagonist Titration: Add **ASP-1645** at varying concentrations.
- Readout: Measure cAMP using HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
- Result: Plot % cAMP recovery vs.  $\log[\mathbf{ASP-1645}]$  to determine functional



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Figure 2: Radioligand Binding Assay Workflow for  $K_i$  Determination.

## Pharmacodynamic Profile & Data Summary

Based on patent disclosures (WO2012174013A2) and preclinical evaluations, **ASP-1645** demonstrates a profile consistent with high-potency, reversible antagonism.

## Quantitative Data Summary

Metric	Value / Characteristic	Clinical Implication
Binding Type	Reversible	Rapid offset allows for quicker surgery scheduling compared to Clopidogrel.
Active Moiety	Parent Compound	No genetic variability (CYP2C19) issues; consistent effect across patients.
Inhibition of Platelet Aggregation (IPA)	>90% at therapeutic doses	Comparable efficacy to Ticagrelor and Prasugrel.
Dosing Range	25 mg - 150 mg (QD/BID)	Flexible dosing to balance ischemic protection vs. bleeding risk.
Metabolism	Excreted largely as whole drug	Reduced risk of drug-drug interactions via CYP pathways.

## Comparative Potency

In Light Transmission Aggregometry (LTA) assays using human Platelet-Rich Plasma (PRP):

- **ASP-1645** achieves 100% inhibition of ADP-induced aggregation at maximal doses.
- The dose-response curve shifts to the right with increasing ADP concentrations, confirming competitive antagonism.
- Unlike Clopidogrel (irreversible), washing platelets restores ADP responsiveness, validating the reversible binding nature.

## Clinical Relevance & Application

### Advantages over Thienopyridines

Standard thienopyridines (Clopidogrel, Prasugrel) form covalent disulfide bridges with the P2Y12 receptor (Cys17 or Cys270). This results in permanent receptor inactivation. Platelet function only recovers as new platelets are generated (7-10 days).

- **ASP-1645 Advantage:** As a reversible binder, platelet function restores rapidly upon drug clearance. This is critical for patients requiring urgent CABG (Coronary Artery Bypass Grafting).

## Protocol for Drug Development Researchers

When characterizing **ASP-1645** derivatives or conducting bridging studies:

- **Reference Standard:** Use Ticagrelor as the positive control for reversible binding comparisons.
- **Species Differences:** Note that P2Y<sub>12</sub> receptor homology varies. Rat/Mouse models may require higher doses than human models due to affinity differences. The guinea pig model (mentioned in Example 4 of the patent) is often preferred for thrombosis studies due to higher human homology.

## References

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## Sources

- 1. WO2018164573A1 - Viral polypeptide inhibitors - Google Patents [[patents.google.com](https://patents.google.com)]
- To cite this document: BenchChem. [binding affinity of ASP-1645 to P2Y12 receptor]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665296/docs#binding-affinity-of-asp-1645-to-p2y12-receptor>]

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